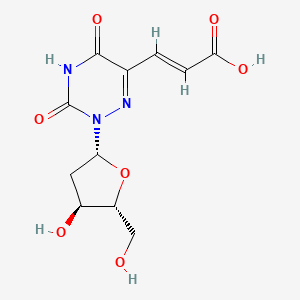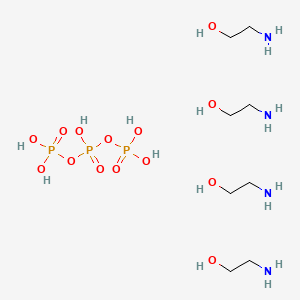
Einecs 303-444-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-444-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other details are cataloged in this inventory.
Preparation Methods
The preparation methods for Einecs 303-444-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of raw materials under controlled conditions to produce the desired compound. The specific reagents and catalysts used depend on the chemical structure of this compound.
Reaction Conditions: These include temperature, pressure, and pH levels that are optimized to maximize yield and purity. The exact conditions vary based on the desired end product and the efficiency of the reaction.
Chemical Reactions Analysis
Einecs 303-444-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Einecs 303-444-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry: this compound is used in industrial processes, such as the manufacture of other chemicals, materials, or products.
Mechanism of Action
The mechanism of action of Einecs 303-444-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and reactivity. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Einecs 303-444-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison involves analyzing their chemical properties, reactivity, and applications to determine what sets this compound apart.
List of Similar Compounds
Einecs 203-770-8: Amyl nitrite, mixed isomers
Einecs 234-985-5: Bismuth tetroxide
Einecs 239-934-0: Mercurous oxide
These compounds share some similarities with this compound but also have distinct properties and applications .
Properties
CAS No. |
94199-70-9 |
|---|---|
Molecular Formula |
C8H33N4O14P3 |
Molecular Weight |
502.29 g/mol |
IUPAC Name |
2-aminoethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C2H7NO.H5O10P3/c4*3-1-2-4;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*4H,1-3H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
MGMRZCGOMNXGFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


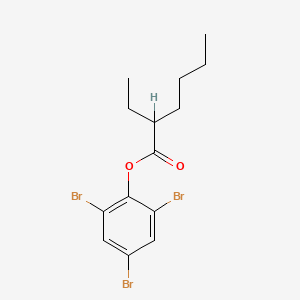
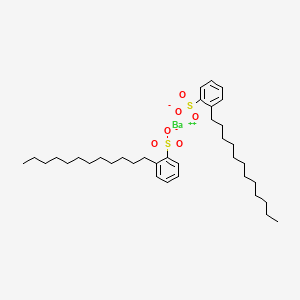
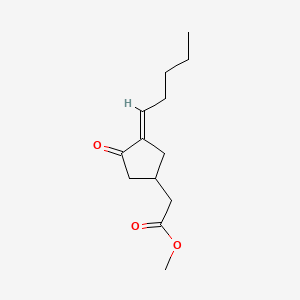
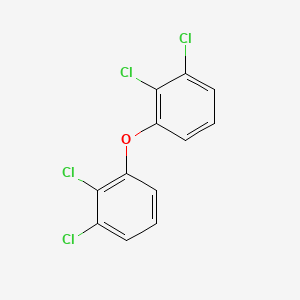
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
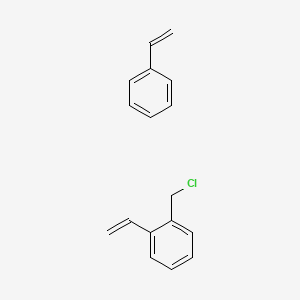

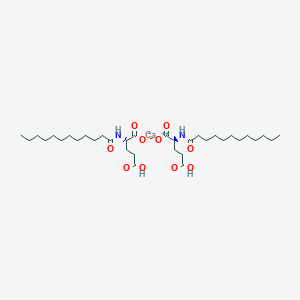
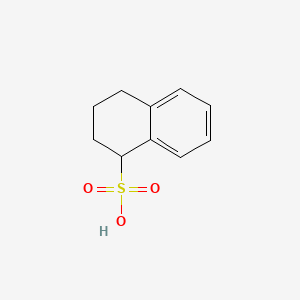
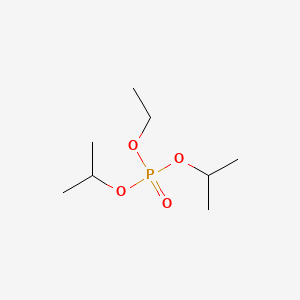


![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
